molecular formula C14H12O3 B14706450 5-Methoxy[1,1'-biphenyl]-2-carboxylic acid CAS No. 15144-81-7

5-Methoxy[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B14706450
CAS No.: 15144-81-7
M. Wt: 228.24 g/mol
InChI Key: ILMBLFOACOFDEV-UHFFFAOYSA-N
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Description

5-Methoxy[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group (-OCH₃) attached to one of the benzene rings and a carboxylic acid group (-COOH) attached to the other benzene ring The biphenyl structure consists of two benzene rings connected by a single bond, allowing for various substitutions and functionalizations

Preparation Methods

The synthesis of 5-Methoxy[1,1’-biphenyl]-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of biphenyl derivatives. In this reaction, a boronic acid derivative and an aryl halide are coupled in the presence of a palladium catalyst and a base. The reaction conditions typically involve the use of a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere .

Another method for the synthesis of this compound involves the direct methoxylation of biphenyl-2-carboxylic acid. This can be achieved by treating biphenyl-2-carboxylic acid with a methoxyating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Chemical Reactions Analysis

5-Methoxy[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

5-Methoxy[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy[1,1’-biphenyl]-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its methoxy group can participate in hydrogen bonding with active sites of enzymes, affecting their activity . The carboxylic acid group can also form ionic interactions with positively charged residues in proteins, influencing their function .

Comparison with Similar Compounds

5-Methoxy[1,1’-biphenyl]-2-carboxylic acid can be compared with other similar compounds, such as:

    4-Methoxy[1,1’-biphenyl]-2-carboxylic acid: This compound has the methoxy group attached to the para position relative to the carboxylic acid group.

    5-Hydroxy[1,1’-biphenyl]-2-carboxylic acid: The hydroxyl group in this compound provides additional hydrogen bonding capabilities, making it more hydrophilic and altering its interactions with biological targets.

    5-Methoxy[1,1’-biphenyl]-4-carboxylic acid: The carboxylic acid group is attached to the para position relative to the methoxy group, resulting in different electronic effects and reactivity patterns.

These comparisons highlight the unique properties of 5-Methoxy[1,1’-biphenyl]-2-carboxylic acid and its potential for diverse applications.

Properties

CAS No.

15144-81-7

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

4-methoxy-2-phenylbenzoic acid

InChI

InChI=1S/C14H12O3/c1-17-11-7-8-12(14(15)16)13(9-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)

InChI Key

ILMBLFOACOFDEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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